SAG dihydrochloride

Description

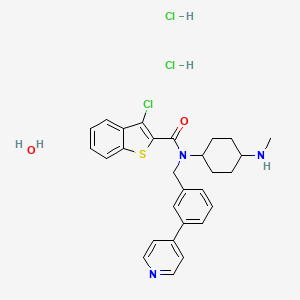

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3OS.2ClH.H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXUQUYRWPGIQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849548 |

Source

|

| Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364590-63-6 |

Source

|

| Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SAG Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG dihydrochloride is a potent, cell-permeable small molecule and a cornerstone tool for researchers studying the Hedgehog (Hh) signaling pathway. It functions as a specific agonist of the Smoothened (Smo) receptor, a key transmembrane protein in this pathway.[1][2] By activating Smo, SAG mimics the downstream effects of the natural Hedgehog ligands (e.g., Sonic, Indian, and Desert Hedgehog), making it an invaluable reagent for investigating developmental processes, stem cell biology, and cancer pathogenesis where the Hh pathway is often dysregulated.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of SAG dihydrochloride, complete with quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Core Mechanism of Action: A Smoothened Agonist

The canonical Hedgehog signaling pathway is initiated by the binding of an Hh ligand to the Patched (Ptch) receptor. In the absence of a ligand, Ptch actively inhibits Smo, preventing downstream signal transduction. Upon Hh binding, this inhibition is relieved, allowing Smo to become active.

SAG dihydrochloride bypasses the need for Hh ligand binding to Ptch. Instead, it directly binds to and activates the Smoothened receptor.[3][4] This has been demonstrated to occur at the heptahelical bundle of the Smo protein.[3][4] The activation of Smo by SAG effectively counteracts the inhibitory effects of molecules like cyclopamine, which also targets the Smoothened receptor.[5][6][7]

Quantitative Pharmacological Data

The potency and binding affinity of SAG dihydrochloride have been characterized in various cellular and biochemical assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 3 nM | Shh-LIGHT2 cells | [5][6][7][8][9][10] |

| Kd | 59 nM | Smo-expressing Cos-1 cells | [4][5][6][7][8][9][10] |

EC50 (Half-maximal effective concentration): The concentration of SAG dihydrochloride that induces a response halfway between the baseline and maximum in the Shh-LIGHT2 luciferase reporter assay. This value indicates the potency of SAG in activating the Hedgehog signaling pathway.

Kd (Dissociation constant): The concentration of SAG dihydrochloride at which half of the Smoothened receptors are occupied. This value is a measure of the binding affinity between SAG and Smo.

Visualizing the Hedgehog Signaling Pathway and SAG's Action

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for SAG dihydrochloride.

Caption: Canonical Hedgehog signaling and the mechanism of SAG action.

Experimental Protocols

Shh-LIGHT2 Luciferase Reporter Assay for Hedgehog Pathway Activation

This assay is a standard method for quantifying the activation of the Hedgehog signaling pathway. It utilizes the Shh-LIGHT2 cell line, a derivative of NIH/3T3 cells, which stably expresses a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.

Methodology:

-

Cell Culture: Culture Shh-LIGHT2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Seeding: Seed the cells into a 96-well plate at a density that allows them to reach confluency at the time of the assay.

-

Starvation: Once confluent, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of SAG dihydrochloride in low-serum medium. Remove the starvation medium from the cells and add the SAG dilutions. Include a vehicle control (e.g., DMSO or water, depending on the SAG solvent).

-

Incubation: Incubate the cells with SAG dihydrochloride for 30-48 hours.

-

Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the SAG concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Caption: Workflow for the Shh-LIGHT2 Luciferase Reporter Assay.

Competitive Binding Assay for Smoothened

This assay is used to determine the binding affinity (Kd) of SAG for the Smoothened receptor. It involves competing for the binding of a fluorescently labeled ligand, BODIPY-cyclopamine, to Smo-expressing cells.

Methodology:

-

Cell Culture and Transfection: Culture Cos-1 or a similar cell line and transiently transfect them with a Smoothened expression vector.

-

Cell Preparation: After 24-48 hours of transfection, harvest the cells and prepare a single-cell suspension.

-

Incubation: In a 96-well plate, incubate the Smo-expressing cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of SAG dihydrochloride for 1 hour.

-

Washing: Wash the cells to remove unbound ligands.

-

Fluorescence Detection: Measure the fluorescence intensity of the cell-bound BODIPY-cyclopamine using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the SAG concentration. The data is then fitted to a competition binding equation to calculate the IC50, from which the Kd can be derived.

Caption: Workflow for the Competitive Binding Assay.

Assessment of Downstream Target Gene Expression (e.g., Gli1)

Activation of the Hedgehog pathway by SAG leads to the transcriptional activation of target genes, with Gli1 being a primary and reliable readout. This can be assessed at both the mRNA and protein levels.

Methodology for qPCR:

-

Cell Treatment: Treat a suitable cell line (e.g., NIH/3T3 or a cell line of interest) with SAG dihydrochloride (e.g., 100 nM) for a specified time course (e.g., 24-48 hours).

-

RNA Extraction: Extract total RNA from the cells using a standard method (e.g., TRIzol or a column-based kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for Gli1 and a housekeeping gene (e.g., GAPDH or Actin) for normalization.

-

Data Analysis: Calculate the relative expression of Gli1 using the ΔΔCt method.

Methodology for Western Blotting:

-

Cell Treatment and Lysis: Treat cells with SAG as described for qPCR. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody against Gli1, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

SAG dihydrochloride is a powerful and specific agonist of the Smoothened receptor, enabling the potent activation of the Hedgehog signaling pathway. Its well-characterized mechanism of action, coupled with established quantitative assays, makes it an indispensable tool for researchers in a multitude of fields. The detailed protocols and visual aids provided in this guide offer a solid foundation for the effective application of SAG dihydrochloride in laboratory settings, facilitating further discoveries in the complex and vital Hedgehog signaling cascade.

References

- 1. Characterization of Smoothened Phosphorylation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. salic.med.harvard.edu [salic.med.harvard.edu]

- 3. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.stanford.edu [web.stanford.edu]

- 6. salic.med.harvard.edu [salic.med.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

An In-depth Technical Guide to the Activation of the Sonic Hedgehog Pathway by SAG Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonic Hedgehog (SHH) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. SAG dihydrochloride, a small molecule agonist of the Smoothened (SMO) receptor, provides a powerful tool for studying and manipulating this pathway. This technical guide offers a comprehensive overview of SAG's mechanism of action, quantitative data on its activity, detailed experimental protocols for assessing pathway activation, and visual representations of the core biological processes.

Introduction to the Sonic Hedgehog Signaling Pathway

The Sonic Hedgehog (SHH) signaling pathway is a highly conserved signal transduction cascade essential for cellular proliferation, differentiation, and tissue patterning during embryonic development. In adult organisms, it plays a crucial role in tissue maintenance and repair. The canonical pathway is initiated by the binding of a Hedgehog (Hh) ligand, such as Sonic Hedgehog (SHH), to the 12-pass transmembrane receptor Patched1 (PTCH1).

In the absence of an Hh ligand, PTCH1 tonically inhibits the 7-pass transmembrane G protein-coupled receptor, Smoothened (SMO), preventing its localization to the primary cilium and keeping the pathway in an "off" state. In this state, a complex of proteins, including Suppressor of Fused (SUFU), facilitates the proteolytic processing of the GLI family of zinc-finger transcription factors (GLI2 and GLI3) into their repressor forms (GLI-R). These repressors translocate to the nucleus and inhibit the transcription of SHH target genes.

Upon binding of SHH to PTCH1, the inhibition of SMO is relieved. SMO then translocates to the primary cilium, where it initiates a signaling cascade that prevents the processing of GLI proteins into their repressor forms. Instead, full-length GLI proteins are activated (GLI-A) and translocate to the nucleus, where they induce the transcription of target genes, including GLI1 (a transcriptional activator and positive feedback regulator of the pathway) and PTCH1 (a negative feedback regulator).

SAG Dihydrochloride: A Potent SMO Agonist

SAG dihydrochloride is a cell-permeable, chlorobenzothiophene-containing small molecule that acts as a potent and selective agonist of the SMO receptor.[1] It activates the SHH pathway by directly binding to the heptahelical bundle of SMO, independent of the SHH ligand and the PTCH1 receptor.[1][2] This direct activation of SMO mimics the natural activation of the pathway, leading to the downstream activation of GLI transcription factors and the expression of target genes. Notably, SAG can counteract the inhibitory effects of SMO antagonists like cyclopamine.[1]

Data Presentation

The following tables summarize the key quantitative data for SAG dihydrochloride based on various in vitro and in vivo studies.

Table 1: In Vitro Activity of SAG Dihydrochloride

| Parameter | Value | Cell Line / System | Citation |

| EC50 (Pathway Activation) | 3 nM | Shh-LIGHT2 cells (luciferase reporter) | [1][3] |

| Kd (Binding Affinity to SMO) | 59 nM | SMO-expressing Cos-1 cells | [1][2][3] |

Table 2: Effects of SAG on Downstream Gene and Protein Expression

| Target Gene/Protein | Effect | Cell Line / System | SAG Concentration & Time | Citation |

| Gli1 mRNA | Increased | Mouse limb bud (in vivo) | 20 mg/kg (i.p.) | [1] |

| Gli2 mRNA | Increased | Mouse limb bud (in vivo) | 20 mg/kg (i.p.) | [1] |

| SMO mRNA & Protein | Significantly Increased | MDAMB231 cells | 250 nM; 48 h | [1] |

| GLI1 Protein | Induced | Human medulloblastoma cells | 100 nM | [4] |

| PTCH1 mRNA | Upregulated | Human medulloblastoma cells | 100 nM | [4] |

| HHIP mRNA | Upregulated | Human medulloblastoma cells | 100 nM; 48h | [4] |

| Germ Cell Markers (STRA8, DDX4) | Increased | Human bone marrow MSCs | 10-20 µM; 4-6 days | [5] |

Mandatory Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagram

Detailed Experimental Protocols

GLI-Luciferase Reporter Assay for SHH Pathway Activation

This protocol is designed to quantitatively measure the activation of the SHH pathway by assessing the transcriptional activity of GLI proteins.[6][7][8][9]

Materials:

-

Cells: NIH/3T3 cells or other SHH-responsive cell lines.

-

Plasmids:

-

GLI-responsive Firefly Luciferase reporter plasmid (e.g., 8xGli-luc).

-

Control plasmid expressing Renilla Luciferase (e.g., pRL-SV40) for normalization.

-

-

Reagents:

-

DMEM with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.

-

Low-serum DMEM (e.g., 0.5% BCS).

-

Transfection reagent (e.g., Lipofectamine 3000).

-

SAG dihydrochloride stock solution (e.g., 10 mM in DMSO).

-

Dual-Luciferase® Reporter Assay System (Promega or equivalent).

-

Passive Lysis Buffer.

-

-

Equipment:

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

-

Procedure:

-

Cell Seeding (Day 1):

-

Seed NIH/3T3 cells into a 96-well plate at a density that will achieve ~80% confluency on the day of transfection.

-

-

Transfection (Day 2):

-

Co-transfect the cells with the GLI-Firefly Luciferase reporter and the Renilla Luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. A 10:1 ratio of Firefly to Renilla plasmid is recommended.

-

-

Pathway Stimulation (Day 3):

-

After 24 hours of transfection, carefully aspirate the medium.

-

Replace with low-serum DMEM.

-

Prepare serial dilutions of SAG dihydrochloride in low-serum medium and add to the appropriate wells. Include a vehicle control (DMSO) and a positive control if available (e.g., recombinant SHH).

-

-

Incubation (Day 3-4):

-

Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

-

Cell Lysis (Day 5):

-

Aspirate the medium from the wells.

-

Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luminometry (Day 5):

-

Transfer 10-20 µL of lysate from each well to a white, opaque 96-well luminometer plate.

-

Measure both Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log concentration of SAG to generate a dose-response curve and calculate the EC50 value.

-

Quantitative Real-Time PCR (qPCR) for Gli1 and Ptch1 Expression

This protocol details the measurement of SHH target gene expression following SAG treatment.[5][10][11][12]

Materials:

-

Cells and Treatment: SHH-responsive cells treated with SAG dihydrochloride or vehicle control for a specified time (e.g., 24-48 hours).

-

Reagents:

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

DNase I, RNase-free.

-

cDNA synthesis kit (e.g., SuperScript™ IV VILO™ Master Mix).

-

SYBR Green qPCR Master Mix.

-

Nuclease-free water.

-

-

Primers:

-

Forward and reverse primers for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH, ACTB). Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA and validated for efficiency.

-

-

Equipment:

-

Real-time PCR instrument.

-

Procedure:

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

Quantify RNA concentration and assess purity (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with random hexamers or oligo(dT) primers.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a 384- or 96-well qPCR plate. For a 10 µL reaction:

-

5 µL 2x SYBR Green Master Mix

-

0.5 µL Forward Primer (10 µM stock)

-

0.5 µL Reverse Primer (10 µM stock)

-

1 µL cDNA template (diluted)

-

3 µL Nuclease-free water

-

-

Set up reactions in triplicate for each sample and each gene (including the housekeeping gene). Include a no-template control (NTC) for each primer set.

-

-

Real-Time PCR:

-

Run the plate on a real-time PCR instrument using a standard cycling protocol:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the threshold cycle (Ct) for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method:

-

ΔCt (sample) = Ct (gene of interest) - Ct (housekeeping gene)

-

ΔΔCt = ΔCt (SAG-treated) - ΔCt (vehicle control)

-

Fold Change = 2-ΔΔCt

-

-

Co-Immunoprecipitation (Co-IP) of SUFU and GLI1

This protocol is for demonstrating the protein-protein interaction between SUFU and GLI1, which is a key regulatory step in the SHH pathway.[13][14][15][16]

Materials:

-

Cells: Cells endogenously expressing or overexpressing SUFU and GLI1.

-

Reagents:

-

Ice-cold PBS.

-

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).

-

Primary antibody for immunoprecipitation (e.g., anti-GLI1 or anti-SUFU).

-

Isotype control IgG (e.g., rabbit IgG).

-

Protein A/G magnetic beads or agarose beads.

-

Wash Buffer (similar to lysis buffer but with lower detergent concentration, e.g., 0.1% NP-40).

-

SDS-PAGE sample buffer (Laemmli buffer).

-

-

Equipment:

-

End-over-end rotator.

-

Magnetic rack (for magnetic beads).

-

Western blot equipment and reagents.

-

Procedure:

-

Cell Lysis:

-

Wash cell pellets with ice-cold PBS.

-

Lyse cells in ice-cold IP Lysis Buffer for 30 minutes on a rotator at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

-

-

Pre-clearing (Optional but Recommended):

-

To reduce non-specific binding, incubate the lysate (500-1000 µg of total protein) with Protein A/G beads and an isotype control IgG for 1 hour at 4°C.

-

Pellet the beads and discard them, retaining the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-GLI1, 2-5 µg) to the pre-cleared lysate. Add control IgG to a separate tube as a negative control.

-

Incubate overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G beads to each sample and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

-

-

Elution and Western Blot Analysis:

-

Resuspend the beads in 50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Pellet the beads, and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-SUFU if you pulled down with anti-GLI1). Include an input control (a small fraction of the initial lysate) to verify the presence of both proteins.

-

Conclusion

SAG dihydrochloride is an invaluable tool for the study of the Sonic Hedgehog signaling pathway. Its ability to potently and specifically activate SMO allows for precise modulation of pathway activity in a variety of experimental contexts. The protocols and data presented in this guide provide a robust framework for researchers to investigate the multifaceted roles of SHH signaling in development, disease, and regenerative medicine. The use of quantitative assays and detailed molecular techniques will continue to elucidate the complex regulatory networks governed by this fundamental pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SAG dihydrochloride | Smoothened Receptors | Tocris Bioscience [tocris.com]

- 3. SAG dihydrochloride|COA [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. SAG-dihydrochloride enhanced the expression of germ cell markers in the human bone marrow- mesenchymal stem cells (BM-MSCs) through the activation of GLI-independent hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.stanford.edu [web.stanford.edu]

- 7. benchchem.com [benchchem.com]

- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 10. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stackscientific.nd.edu [stackscientific.nd.edu]

- 12. researchgate.net [researchgate.net]

- 13. SUFU promotes GLI activity in a Hedgehog-independent manner in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural basis of SUFU–GLI interaction in human Hedgehog signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

The Role of SAG Dihydrochloride in Developmental Biology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAG dihydrochloride, a synthetic small molecule, has emerged as a pivotal tool in developmental biology research. As a potent and cell-permeable agonist of the Smoothened (Smo) receptor, it provides a powerful method for activating the Sonic Hedgehog (SHH) signaling pathway. This pathway is fundamental to embryonic development, governing processes such as cell proliferation, differentiation, and patterning. This technical guide provides an in-depth overview of SAG dihydrochloride's mechanism of action, its applications in developmental biology, quantitative data on its activity, and detailed protocols for its use in key experimental models.

Introduction to SAG Dihydrochloride and the Sonic Hedgehog Pathway

The Sonic Hedgehog (SHH) signaling pathway is a crucial regulator of embryonic development, playing a vital role in the formation of the central nervous system, limbs, and other organs.[1][2] Dysregulation of this pathway is implicated in various developmental abnormalities and cancers. The pathway is initiated by the binding of a Hedgehog (Hh) ligand, such as Sonic Hedgehog (SHH), to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor-like protein Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors and the regulation of target gene expression.[3][4]

SAG dihydrochloride is a chlorobenzothiophene-containing compound that acts as a direct agonist of Smo.[4] Its ability to bypass the need for the natural Hh ligand to activate the pathway makes it an invaluable tool for researchers. It allows for precise temporal and dose-dependent activation of SHH signaling in a variety of in vitro and in vivo models.[5][6]

Mechanism of Action of SAG Dihydrochloride

SAG dihydrochloride activates the SHH pathway by directly binding to the Smoothened receptor.[4][5] This interaction occurs within the heptahelical bundle of Smo, at a site distinct from that of the endogenous ligand.[4][5] The binding of SAG to Smo induces a conformational change in the receptor, leading to its activation and translocation to the primary cilium, a key organelle for SHH signal transduction.[7][8] This activation of Smo initiates the downstream signaling cascade, culminating in the activation of Gli transcription factors and the expression of SHH target genes.[3] Notably, SAG can counteract the inhibitory effects of Smo antagonists like cyclopamine.

References

- 1. SAG Dihydrochloride - LKT Labs [lktlabs.com]

- 2. Developmental cell fate choice in neural tube progenitors employs two distinct cis-regulatory strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog Pathway Activation Requires Coreceptor-Catalyzed, Lipid-Dependent Relay of the Sonic Hedgehog Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacological activation of the Sonic hedgehog pathway with a Smoothened small molecule agonist ameliorates the severity of alcohol-induced morphological and behavioral birth defects in a zebrafish model of fetal alcohol spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Modulatory Effect of SAG Dihydrochloride on Gli Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. At the heart of this pathway lie the Glioma-Associated Oncogene (GLI) transcription factors, which are the ultimate effectors of Hh signaling. SAG dihydrochloride, a small molecule agonist of the Smoothened (SMO) receptor, has emerged as a potent tool for studying and modulating the Hh pathway. This technical guide provides an in-depth overview of the mechanism of action of SAG dihydrochloride on GLI transcription factors, detailed experimental protocols for assessing its activity, and a summary of key quantitative data.

Introduction: The Hedgehog Signaling Pathway and Gli Transcription Factors

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and adult tissue maintenance[1]. In vertebrates, the pathway is initiated by the binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 represses the activity of the seven-transmembrane protein Smoothened (SMO)[2]. Upon Hh binding, this repression is relieved, leading to the activation of SMO[2].

Activated SMO triggers a downstream signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors: GLI1, GLI2, and GLI3[1]. GLI1 functions primarily as a transcriptional activator, while GLI2 and GLI3 can act as both activators and repressors[2]. The activation of GLI proteins leads to their nuclear translocation and the transcription of Hh target genes, including GLI1 and PTCH1 themselves, which are involved in cell fate determination, proliferation, and survival[3][4]. Dysregulation of the Hh-GLI signaling axis is a hallmark of several cancers, making it an attractive target for therapeutic intervention[5].

SAG Dihydrochloride: A Potent Activator of the Hedgehog Pathway

SAG dihydrochloride is a cell-permeable small molecule that acts as a potent agonist of the SMO receptor[6]. By binding to SMO, SAG mimics the effect of Hh ligand binding, leading to the activation of the downstream signaling cascade and subsequent activation of GLI transcription factors.

Mechanism of Action

SAG directly binds to the SMO receptor, inducing a conformational change that alleviates its inhibition by PTCH1. This activation of SMO initiates the intracellular signaling cascade that prevents the proteolytic processing of GLI2 and GLI3 into their repressor forms and promotes the formation of their activator forms. Consequently, the transcriptional activity of GLI proteins is enhanced, leading to the upregulation of Hh target gene expression.

Figure 1: Hedgehog signaling pathway and the action of SAG.

Quantitative Analysis of SAG Dihydrochloride Activity

The potency and efficacy of SAG dihydrochloride in activating the Hedgehog pathway have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | ~3 nM | Shh-LIGHT II cells | [7] |

| Kd | 59 nM | SMO-expressing Cos-1 cells | [7] |

| Table 1: In Vitro Potency of SAG Dihydrochloride. |

| Treatment | Target Gene | Fold Change in mRNA Expression | Cell Line/System | Reference |

| SAG (100 nM) | Gli1 | Upregulation | Mouse Embryonic Fibroblasts | [8] |

| SAG (100 nM) | Ptch1 | Upregulation | Mouse Embryonic Fibroblasts | [8] |

| SAG (10-30 µM) | PTCH1 | Upregulation | Human Bone Marrow-Mesenchymal Stem Cells | [6] |

| SAG (10-30 µM) | GLI1 | Upregulation | Human Bone Marrow-Mesenchymal Stem Cells | [6] |

| Table 2: Effect of SAG Dihydrochloride on Target Gene Expression. |

Detailed Experimental Protocols

Assessing the effect of SAG dihydrochloride on Gli transcription factor activity requires a combination of cell-based assays, quantitative gene expression analysis, and protein detection methods.

Figure 2: General experimental workflow.

Cell Culture of Shh-LIGHT II Cells

Shh-LIGHT II cells are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, making them ideal for quantifying Hedgehog pathway activation[7][9].

-

Materials:

-

Shh-LIGHT II cells (e.g., from ATCC or equivalent)[9]

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin (Pen/Strep)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

-

Protocol:

-

Culture Shh-LIGHT II cells in DMEM supplemented with 10% BCS and 1% Pen/Strep at 37°C in a 5% CO2 incubator[10].

-

For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and seed into new culture vessels at a 1:5 to 1:10 split ratio.

-

For experiments, seed cells into 96-well plates and allow them to reach confluency[11].

-

Luciferase Reporter Assay

This assay measures the transcriptional activity of Gli by quantifying the light produced by the firefly luciferase reporter gene.

-

Materials:

-

Shh-LIGHT II cells cultured in 96-well plates

-

SAG dihydrochloride stock solution (in DMSO or water)

-

Low-serum medium (e.g., DMEM with 0.5% BCS)

-

Dual-luciferase reporter assay system (e.g., from Promega)

-

Luminometer

-

-

Protocol:

-

Once Shh-LIGHT II cells are confluent in a 96-well plate, replace the growth medium with low-serum medium[12].

-

Prepare serial dilutions of SAG dihydrochloride in low-serum medium and add to the respective wells. Include a vehicle control (e.g., DMSO or water).

-

Incubate the cells for 24-48 hours at 37°C[11].

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit[12].

-

Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions[13].

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

Quantitative Real-Time PCR (qRT-PCR) for Gli1 and Ptch1 Expression

qRT-PCR is used to quantify the relative changes in the mRNA levels of Gli target genes.

-

Materials:

-

Cells treated with SAG dihydrochloride

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for Gli1, Ptch1, and a reference gene (e.g., GAPDH, ACTB)[3]

-

Real-time PCR instrument

-

-

Protocol:

-

Lyse the SAG-treated cells and extract total RNA using a commercially available kit[14].

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize cDNA from a consistent amount of total RNA (e.g., 1 µg) using a reverse transcription kit[14].

-

Set up the qPCR reaction with the qPCR master mix, primers, and cDNA template[3].

-

Run the qPCR reaction using a standard cycling protocol, including a melt curve analysis for SYBR Green-based assays[4][14].

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the reference gene[4].

-

Western Blotting for GLI1 and SMO Protein Levels

Western blotting allows for the detection and quantification of changes in protein levels of key components of the Hedgehog pathway.

-

Materials:

-

Cells treated with SAG dihydrochloride

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against GLI1, SMO, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the SAG-treated cells in ice-cold RIPA buffer[15].

-

Determine the protein concentration of the lysates using a BCA assay[16].

-

Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane[15].

-

Block the membrane in blocking buffer for 1 hour at room temperature[16].

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[16].

-

Detect the protein bands using a chemiluminescent substrate and an imaging system[17].

-

Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.

-

Conclusion

SAG dihydrochloride is an invaluable pharmacological tool for the robust activation of the Hedgehog signaling pathway and the subsequent induction of Gli transcription factor activity. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to investigate the effects of SAG and other modulators on this critical signaling cascade. A thorough understanding of the mechanism of action and the application of these quantitative techniques are essential for advancing our knowledge of Hedgehog signaling in development and disease, and for the development of novel therapeutic strategies targeting this pathway.

References

- 1. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease [mdpi.com]

- 2. oncotarget.com [oncotarget.com]

- 3. benchchem.com [benchchem.com]

- 4. journal.waocp.org [journal.waocp.org]

- 5. researchgate.net [researchgate.net]

- 6. SAG-dihydrochloride enhanced the expression of germ cell markers in the human bone marrow- mesenchymal stem cells (BM-MSCs) through the activation of GLI-independent hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Technology -Shh Light2 Cells [jhu.technologypublisher.com]

- 8. Patched 1 regulates Smoothened by controlling sterol binding to its extracellular cysteine-rich domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]

- 10. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. web.stanford.edu [web.stanford.edu]

- 13. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cdn.origene.com [cdn.origene.com]

- 16. origene.com [origene.com]

- 17. researchgate.net [researchgate.net]

SAG Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAG dihydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Its ability to activate this critical pathway has made it an invaluable tool in developmental biology, regenerative medicine, and cancer research. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of SAG dihydrochloride, including detailed experimental protocols and pathway visualizations to support its application in research and drug development.

Chemical Properties and Structure

SAG dihydrochloride, with the full chemical name 3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]-benzo[b]thiophene-2-carboxamide dihydrochloride, is a water-soluble salt of the Smoothened agonist, SAG.[2][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂₈H₂₈ClN₃OS · 2HCl | [2][5][6][7] |

| Molecular Weight | 562.98 g/mol | [2][5][6][7] |

| CAS Number | 2702366-44-5 | [1][4][5][8][9][10] |

| Parent CAS Number | 912545-86-9 | [2][8] |

| Appearance | White to beige lyophilized solid | [2] |

| Purity | ≥98% (HPLC) | [2][4][5] |

| Solubility | Water (up to 100 mM), DMSO (up to 100 mM) | [4][5] |

| Storage | Store at -20°C, desiccated | [2][4][5] |

Mechanism of Action: Activation of the Hedgehog Signaling Pathway

SAG dihydrochloride is a potent agonist of the Smoothened (Smo) receptor, with a reported EC₅₀ of approximately 3 nM and a Kd of 59 nM.[1][8][11] It activates the Hedgehog signaling pathway by directly binding to the heptahelical bundle of the Smoothened receptor.[8][12] This binding event counteracts the inhibitory effect of Patched (Ptch) on Smo, leading to the activation of downstream signaling cascades.[1][3]

In the absence of a Hedgehog ligand, the Ptch receptor inhibits Smo, preventing its localization to the primary cilium. This leads to the proteolytic processing of the Gli transcription factors into their repressor forms (GliR), which translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon binding of a Hedgehog ligand or an agonist like SAG to Smo, the inhibition by Ptch is relieved. Smo then translocates to the primary cilium, initiating a signaling cascade that prevents the cleavage of Gli proteins. The full-length activator forms of Gli (GliA) accumulate in the nucleus and activate the transcription of target genes involved in cell proliferation, differentiation, and survival.

Experimental Protocols

In Vitro Hedgehog Pathway Activation using a Luciferase Reporter Assay

This protocol describes the use of SAG dihydrochloride to activate the Hedgehog pathway in Shh-LIGHT2 cells, a murine fibroblast cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.[13]

Materials:

-

Shh-LIGHT2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Bovine Calf Serum (BCS)

-

SAG dihydrochloride

-

96-well plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Seed Shh-LIGHT2 cells in a 96-well plate and culture until confluent.

-

Prepare a stock solution of SAG dihydrochloride in sterile water or DMSO.

-

Serially dilute the SAG dihydrochloride stock solution in DMEM containing 0.5% (v/v) BCS to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM).[13]

-

Replace the culture medium with the SAG dihydrochloride-containing medium.

-

Incubate the cells for 30-48 hours at 37°C in a humidified incubator with 5% CO₂.[8][13]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

In Vitro Cell Migration Assay

This protocol details a wound-healing (scratch) assay to assess the effect of SAG dihydrochloride on the migration of MDA-MB-231 human breast cancer cells.

Materials:

-

MDA-MB-231 cells

-

DMEM with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

SAG dihydrochloride

-

6-well plates

-

p200 pipette tip

-

Microscope with a camera

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and culture until they form a confluent monolayer.[7]

-

Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh DMEM containing the desired concentration of SAG dihydrochloride (e.g., 250 nM) and a vehicle control.[1]

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure to quantify cell migration.

In Vivo Administration in Mice

For in vivo studies, SAG dihydrochloride can be administered to mice via intraperitoneal (i.p.) injection. The following is a general guideline and should be optimized for the specific animal model and research question.

Materials:

-

SAG dihydrochloride

-

Sterile PBS or other appropriate vehicle

-

Mice (strain and age appropriate for the study)

-

Syringes and needles

Procedure:

-

Prepare a sterile stock solution of SAG dihydrochloride in a suitable vehicle (e.g., PBS). The solubility in PBS is reported to be 50 mg/mL.[1]

-

Determine the appropriate dose based on previous studies or dose-response experiments. Doses ranging from 15-20 mg/kg have been used in mice.[1]

-

Calculate the injection volume based on the mouse's body weight and the concentration of the SAG dihydrochloride solution.

-

Administer the solution via intraperitoneal injection.

-

Monitor the animals for any adverse effects.

-

Proceed with the experimental endpoint analysis at the designated time points.

Applications in Research

The ability of SAG dihydrochloride to potently and specifically activate the Hedgehog signaling pathway makes it a versatile tool in various research areas:

-

Developmental Biology: Investigating the role of Hedgehog signaling in embryonic development and tissue patterning.[1][3]

-

Stem Cell Biology: Directing the differentiation of pluripotent stem cells into various lineages, such as neurons.[4][14]

-

Cancer Research: Studying the role of aberrant Hedgehog signaling in tumorigenesis and as a potential therapeutic target.

-

Regenerative Medicine: Promoting tissue repair and regeneration.

Conclusion

SAG dihydrochloride is a well-characterized and potent Smoothened agonist that serves as a critical tool for researchers studying the Hedgehog signaling pathway. Its favorable chemical properties, including high purity and solubility, combined with its specific mechanism of action, make it suitable for a wide range of in vitro and in vivo applications. This guide provides a foundational understanding of SAG dihydrochloride to facilitate its effective use in scientific investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. genome.ucsc.edu [genome.ucsc.edu]

- 8. selleckchem.com [selleckchem.com]

- 9. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding of SAG to the Smoothened Receptor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding characteristics of Smoothened Agonist (SAG) to its target, the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. The guide details the quantitative binding data, experimental methodologies used for its characterization, and the mechanism of action within the broader signaling context.

Introduction to Smoothened and SAG

The Hedgehog (Hh) signaling pathway is fundamental to embryonic development and tissue homeostasis, with its dysregulation implicated in various cancers.[1][2] The seven-transmembrane protein Smoothened (SMO) is the central signal transducer of this pathway.[3][4] In the absence of an Hh ligand, the receptor Patched1 (PTCH1) inhibits SMO activity.[3][5] This inhibition is relieved upon Hh binding to PTCH1, allowing SMO to become active, accumulate in the primary cilium, and initiate a downstream cascade that leads to the activation of GLI transcription factors.[5][6]

SAG (Smoothened Agonist) is a potent, cell-permeable, synthetic small molecule belonging to the chlorobenzothiophene class.[7][8] It activates the Hh pathway by binding directly to the SMO heptahelical bundle, acting downstream of PTCH1 and effectively counteracting the inhibitory effects of antagonists like cyclopamine.[7][8][9]

Quantitative Binding and Activity Data

The interaction between SAG and the SMO receptor has been quantified through various assays, primarily focusing on its binding affinity (Kd) and its functional potency (EC50) in activating the Hh pathway. The data consistently demonstrates that SAG is a high-affinity ligand and a potent agonist.

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| EC50 | 3 nM | Shh-LIGHT2 cells | Luciferase Reporter Assay | [8][9][10][11][12] |

| Kd | 59 nM | Smo-expressing Cos-1 cells | BODIPY-cyclopamine Competition Binding | [7][8][9][13] |

| EC50 | 11 ± 0.5 nM | Smo-expressing HEK293 cells | Bodipy-cyclopamine Competition Binding | [14] |

| EC50 | ~5 nM | NIH 3T3 cells | Target Gene Transcription | [3] |

| EC50 (PA-SAG) | 250 nM | Shh-LIGHT2 cells | Luciferase Reporter Assay | [8] |

EC50: Half-maximal effective concentration. Kd: Dissociation constant. PA-SAG: Photoaffinity reagent of SAG.

Notably, the apparent dissociation constant (Kd) of 59 nM is significantly higher than the EC50 of 3 nM for pathway activation.[8] This discrepancy may suggest a gain-of-function mechanism, where the activation of only a small fraction of the total SMO receptor pool is sufficient to elicit a maximal downstream signaling response.[8]

Mechanism of Action and Binding Site

SAG activates the SMO receptor through direct interaction.[8] Crystal structures and biochemical studies have revealed that SAG binds within a long, narrow cavity in the transmembrane (7TM) domain of SMO.[2][15][16] This binding site overlaps with that of SMO antagonists such as cyclopamine and vismodegib, providing a structural basis for the observed competitive antagonism.[2][8][15]

The binding of SAG induces a conformational change in the SMO receptor, stabilizing an active state that is similar to other active G-protein-coupled receptors (GPCRs).[1][16] This activation leads to the translocation of SMO to the primary cilium, a key step in signal propagation.[3][7] The positively charged amino group of the SAG molecule appears to play a critical role, forming an ionic interaction with residue D473 in the binding pocket, which is crucial for SMO activation.[16]

Key Experimental Protocols

The characterization of SAG's binding to SMO relies on several key in vitro and cell-based assays.

This assay measures the functional consequence of SMO activation by quantifying the expression of a reporter gene under the control of a GLI-responsive promoter.

-

Principle: Shh-LIGHT2 cells, a derivative of the NIH/3T3 cell line, are stably transfected with a firefly luciferase reporter construct driven by a GLI-responsive promoter and a constitutively expressed Renilla luciferase for normalization.[17] Activation of the Hh pathway by SAG leads to an increase in firefly luciferase expression.

-

Methodology:

-

Cell Culture: Plate Shh-LIGHT2 cells in 96-well plates and grow to confluency.

-

Serum Starvation: Switch cells to a low-serum medium (e.g., 0.5% bovine calf serum) to promote ciliogenesis and sensitize the pathway.[17]

-

Compound Treatment: Treat cells with a serial dilution of SAG for a specified period (e.g., 30-48 hours).[9][17] Include appropriate controls (vehicle, positive control like Shh-N).

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize firefly luciferase readings to Renilla luciferase readings. Plot the normalized data against the logarithm of SAG concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

-

This assay determines the affinity of SAG for SMO by measuring its ability to compete with a fluorescently labeled antagonist, BODIPY-cyclopamine.

-

Principle: A fixed concentration of BODIPY-cyclopamine is incubated with cells expressing the SMO receptor in the presence of varying concentrations of unlabeled SAG. The amount of bound fluorescent ligand is inversely proportional to the concentration of the competing SAG.

-

Methodology:

-

Cell Culture and Transfection: Culture Cos-1 or HEK293 cells and transiently transfect them with a plasmid encoding the SMO receptor.[8][14]

-

Incubation: Incubate the transfected cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and a range of SAG concentrations (e.g., 1-1000 nM) for 1-2 hours.[9][14]

-

Washing and Fixation: Wash the cells to remove unbound ligands and fix them.

-

Quantification: Measure the cell-associated fluorescence using flow cytometry or fluorescence microscopy.[8][18]

-

Data Analysis: Plot the percentage of BODIPY-cyclopamine binding against the logarithm of SAG concentration. The data is then used to calculate the inhibitory constant (Ki) or apparent dissociation constant (Kd) for the SAG/SMO complex.[8]

-

This biochemical assay directly measures the activation of Gαi, the G-protein coupled to SMO, upon agonist binding.

-

Principle: In the active state, a GPCR catalyzes the exchange of GDP for GTP on the α-subunit of its associated heterotrimeric G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, allows for the accumulation and quantification of this activated state.[19]

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the SMO receptor.

-

Assay Reaction: Incubate the SMO-containing membranes with purified Gαi protein, GDP, and varying concentrations of SAG in an appropriate assay buffer.

-

Initiation: Start the reaction by adding [³⁵S]-GTPγS.

-

Termination and Filtration: After a set incubation time, stop the reaction and rapidly filter the mixture through a filter plate to separate bound from unbound [³⁵S]-GTPγS.

-

Scintillation Counting: Quantify the amount of radioactivity trapped on the filter, which corresponds to the amount of [³⁵S]-GTPγS bound to the Gα protein.

-

Data Analysis: Plot the specific binding (total minus non-specific binding) against SAG concentration to generate a dose-response curve.

-

Visualizations: Pathways and Workflows

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention by SAG. In the "OFF" state, PTCH1 represses SMO. In the "ON" state, either the binding of Sonic Hedgehog (SHH) to PTCH1 or the direct binding of SAG to SMO alleviates this repression, leading to SMO accumulation in the primary cilium and subsequent activation of GLI transcription factors.

This diagram outlines the logical flow of a competition binding assay to determine the binding affinity of SAG for the Smoothened receptor.

References

- 1. Structural Basis of Smoothened Activation in Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SAG | Smoothened Agonist | Smo receptor agonist | TargetMol [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. SAG | Smoothened Receptors | Tocris Bioscience [tocris.com]

- 14. pnas.org [pnas.org]

- 15. Structural basis for Smoothened regulation by its extracellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring Smoothened (SMO)-Mediated Activation of the Gi Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

SAG Dihydrochloride: A Technical Guide for Ciliopathy Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Smoothened Agonist (SAG) dihydrochloride as a critical tool for investigating the pathophysiology of ciliopathies. It details the compound's mechanism of action within the Hedgehog signaling pathway, presents its quantitative characteristics, and offers detailed protocols for its application in experimental models.

Introduction: The Intersection of Cilia, Hedgehog Signaling, and Ciliopathies

Primary cilia are microtubule-based organelles that act as cellular antennae, sensing and transducing a variety of extracellular signals.[1][2][3] In vertebrates, the Hedgehog (Hh) signaling pathway is fundamentally dependent on the primary cilium to regulate embryonic development and tissue homeostasis.[1][3][4] The core components of the Hh pathway dynamically localize to the cilium to control the activity of the GLI family of transcription factors.[4]

Ciliopathies are a class of genetic disorders arising from defects in the formation or function of primary cilia.[5][6] Given the integral role of cilia in Hh signaling, it is unsurprising that dysregulation of this pathway is a common feature in many ciliopathies, leading to developmental abnormalities such as polydactyly, and kidney cysts.[5][7][8] Understanding how ciliary defects alter Hh signaling is therefore crucial to unraveling ciliopathy disease mechanisms.

Smoothened Agonist (SAG) is a small molecule that directly binds to and activates Smoothened (Smo), a core transmembrane protein in the Hh pathway.[9][10] This direct activation bypasses the need for the upstream ligand (e.g., Sonic Hedgehog) and its receptor Patched (PTCH1), making SAG an invaluable tool for probing the Hh pathway downstream of PTCH1. For ciliopathy researchers, SAG allows for the precise interrogation of the ciliary signaling cascade, helping to pinpoint defects in Smo translocation, ciliary transport, and GLI protein processing.

Mechanism of Action: SAG and the Ciliary Hedgehog Pathway

In vertebrates, the primary cilium serves as the essential hub for Hh signal transduction.[1] The pathway's state—"OFF" or "ON"—is determined by the ciliary localization of key components like PTCH1 and Smo.

In the "OFF" state (absence of Hh ligand):

-

The receptor PTCH1 is localized to the ciliary membrane.[2][4]

-

PTCH1 actively inhibits Smoothened (Smo), preventing its entry into the cilium.[4][11]

-

The GLI transcription factors (GLI2/GLI3) are sequestered in the cytoplasm by Suppressor of Fused (SUFU) and processed into their repressor forms (GLI-R).[11][12]

-

GLI-R translocates to the nucleus to repress Hh target gene expression.[11]

In the "ON" state (presence of Hh ligand or SAG):

-

Binding of a Hh ligand to PTCH1 causes PTCH1 to exit the cilium.[2]

-

This relieves the inhibition on Smo, which then translocates into and accumulates within the ciliary membrane.[3][4]

-

SAG directly binds to and activates Smo, mimicking the effect of ligand-based stimulation. [9]

-

Activated ciliary Smo initiates a signaling cascade that prevents the processing of GLI proteins into their repressor forms. Instead, full-length GLI proteins are processed into transcriptional activators (GLI-A).[11][12]

-

GLI-A proteins move to the nucleus and activate the transcription of Hh target genes, such as GLI1 and PTCH1.[4][11]

Quantitative Data & Physicochemical Properties

SAG dihydrochloride is the water-soluble salt form of SAG, making it convenient for use in aqueous cell culture media.[13] Its properties and activity have been characterized in numerous cell-based assays.

Table 1: Physicochemical Properties of SAG Dihydrochloride

| Property | Value | Reference(s) |

| Molecular Weight | 562.98 g/mol | [13] |

| Formula | C₂₈H₂₈ClN₃OS · 2HCl | [13] |

| Appearance | White to beige solid | [10] |

| Purity (HPLC) | ≥98% | [10][13] |

| Solubility (Water) | ~56.3 mg/mL (~100 mM) | [13] |

| Solubility (DMSO) | ~56.3 mg/mL (~100 mM) | [13] |

| Storage | Store at -20°C, desiccated | [10][13] |

Table 2: In Vitro Activity of SAG

| Assay / Cell Line | Parameter | Value | Reference(s) |

| Shh-LIGHT2 (NIH/3T3 reporter line) | EC₅₀ | ~3 nM | [1][13][14] |

| Shh-LIGHT2 (Gli1 expression) | EC₅₀ | 61.8 nM (48h treatment) | [8] |

| Smoothened (Smo) Receptor Binding (Cos-1 cells) | Kd | 59 nM | [1][2][14] |

| C3H10T1/2 cells (Gli1 mRNA induction) | Effective Conc. | 20 nM (near maximal effect) | [15] |

| Mouse Embryonic Fibroblasts (MEFs) (Hh activation) | Effective Conc. | 100 nM (48h treatment) | [3] |

| Brown Preadipocytes (FVB-C3) (Hh activation) | Effective Conc. | 200 nM - 1 µM | [16] |

| Human Bone Marrow MSCs (gene expression) | Effective Conc. | 10 - 20 µM (4-6 days) | [7] |

| Rat Hippocampal Neurons (GABAergic currents) | Optimal Conc. | 100 nM | [17] |

Note: High concentrations of SAG (>1 µM) have been observed to be less effective or inhibitory in some systems compared to lower nanomolar concentrations.[1][17]

Experimental Protocols

The following protocols provide a framework for using SAG to activate the Hh pathway and assess its downstream effects. Optimization may be required for specific cell types or experimental conditions.

Protocol: Hh Pathway Activation and Gene Expression Analysis by qPCR

This protocol describes the treatment of NIH/3T3 cells with SAG to induce Hh target gene expression, followed by analysis using quantitative real-time PCR (qPCR).

Materials:

-

NIH/3T3 cells (or other Hh-responsive cell line)

-

Complete culture medium (e.g., DMEM + 10% Calf Serum, 1% Pen/Strep)

-

Low-serum medium (e.g., DMEM + 0.5% Calf Serum)

-

SAG dihydrochloride stock solution (e.g., 1 mM in sterile water or DMSO, store at -20°C)

-

Phosphate-Buffered Saline (PBS)

-

RNA extraction kit (e.g., TRIzol reagent or column-based kit)

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green or TaqMan)

-

Primers for target genes (Gli1, Ptch1) and reference gene(s) (Gapdh, Actb)

Procedure:

-

Cell Seeding: Seed NIH/3T3 cells into appropriate culture plates (e.g., 2.5 x 10⁴ cells/well in a 24-well plate).[11] Culture in complete medium for 24 hours or until ~70-80% confluent.

-

Serum Starvation: To promote ciliogenesis, aspirate the complete medium and replace it with low-serum medium. Incubate for 24 hours.

-

SAG Treatment: Prepare working concentrations of SAG by diluting the stock solution in low-serum medium. A typical final concentration for robust activation is 100 nM.[3][18] Replace the medium with the SAG-containing medium or a vehicle control (e.g., medium with an equivalent amount of water or DMSO).

-

Incubation: Incubate the cells for the desired duration. A 48-hour treatment is often sufficient to see a strong induction of Gli1 and Ptch1 mRNA.[3][18]

-

RNA Extraction: Wash cells with PBS and lyse them directly in the well. Proceed with RNA extraction according to the manufacturer's protocol of your chosen kit.[1][13][14] Quantify RNA concentration and assess purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of total RNA into cDNA using a suitable kit.[1][13]

-

qPCR: Prepare qPCR reactions containing cDNA template, forward and reverse primers for a target gene (e.g., Gli1) and a reference gene (e.g., Gapdh), and qPCR master mix. Run the reaction on a real-time PCR system.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the SAG-treated sample to the vehicle-treated control.

Protocol: Hh Pathway Activation using a Luciferase Reporter Assay

This protocol uses the Shh-LIGHT2 cell line, a NIH/3T3 derivative that stably expresses a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.[9][19]

Materials:

-

Shh-LIGHT2 cells

-

Complete and low-serum media (as in 4.1)

-

SAG dihydrochloride

-

White, clear-bottom 96-well plates

-

Dual-luciferase reporter assay system (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells into a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of treatment (e.g., 25,000 cells/well).[20] Culture for 16-24 hours in complete medium.

-

Serum Starvation: Once confluent, aspirate the complete medium and replace with 100 µL of low-serum medium. Incubate for 4-24 hours.

-

SAG Treatment: Prepare a serial dilution of SAG in low-serum medium. Add the desired volume of SAG or vehicle control to each well. A typical treatment duration is 30-48 hours.[9][21]

-

Cell Lysis and Luciferase Assay: Following incubation, perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves aspirating the medium, lysing the cells, and sequentially measuring firefly and Renilla luciferase activity in a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal (Hh pathway activity) to the Renilla luciferase signal (transfection efficiency/cell number). Plot the normalized activity against the log of the SAG concentration to generate a dose-response curve and calculate the EC₅₀.

Application in Ciliopathy Research

SAG is a powerful tool for dissecting Hh signaling defects in cells derived from ciliopathy patients or genetic models. The response to SAG can help determine if the signaling defect lies at the level of Smoothened or further downstream.

Interpreting Results in Ciliopathy Models:

-

Normal Response to SAG: If cells from a ciliopathy model show a normal or near-normal induction of Hh target genes in response to SAG, it suggests that the components downstream of Smo (including ciliary trafficking of Smo and GLI processing) are largely functional. The underlying ciliary defect in this case may impair the reception of the Hh ligand or the function of PTCH1.

-

Blunted or Absent Response to SAG: If the cells fail to activate the Hh pathway in response to SAG, it strongly implies a defect in the signaling machinery at or downstream of Smo.[7][8] This could be due to:

-

Impaired trafficking of Smo into the primary cilium.

-

Defects in intraflagellar transport (IFT) proteins required to move signaling components.

-

Dysfunctional processing of GLI proteins at the ciliary tip.

-

Case Study Example: Joubert Syndrome Joubert syndrome (JBTS) is a ciliopathy that can be caused by mutations in the CEP290 gene. A study on a mouse model of JBTS and on renal epithelial cells from a JBTS patient with CEP290 mutations demonstrated impaired Hh signaling.[22] These patient-derived cells had defects in forming 3D spheroid structures in vitro, a process dependent on functional Hh signaling. Critically, treatment with a Hedgehog agonist was able to partially rescue this phenotype, restoring the cells' ability to form normal spheroids.[22] This demonstrates how agonists like SAG can not only be used to identify a signaling defect but also to explore potential therapeutic strategies aimed at restoring pathway activity.

Conclusion

SAG dihydrochloride is an indispensable small molecule for researchers studying ciliopathies. Its ability to directly and potently activate Smoothened provides a precise method for dissecting the complex and often tissue-specific consequences of ciliary dysfunction on Hedgehog signaling. By using the quantitative data and protocols outlined in this guide, researchers can effectively probe disease mechanisms, identify the specific location of signaling breakdowns, and explore the potential for therapeutic modulation of this critical developmental pathway.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Craniofacial Ciliopathies and the Interpretation of Hedgehog Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A CRISPR-based screen for Hedgehog signaling provides insights into ciliary function and ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signalling in the primary cilium through the lens of the Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Systematic analysis of cilia characteristics and Hedgehog signaling in five immortal cell lines | PLOS One [journals.plos.org]

- 7. Dysregulation of sonic hedgehog signaling causes hearing loss in ciliopathy mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dysregulation of sonic hedgehog signaling causes hearing loss in ciliopathy mouse models | eLife [elifesciences.org]

- 9. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]

- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 13. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]

- 14. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]

- 15. RNA extraction, cDNA synthesis and qPCR [bio-protocol.org]

- 16. openriver.winona.edu [openriver.winona.edu]

- 17. biocat.com [biocat.com]

- 18. Housekeeping gene expression variability in differentiating and non-differentiating 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Murine Joubert syndrome reveals Hedgehog signaling defects as a potential therapeutic target for nephronophthisis - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Non-Canonical Hedgehog Signaling with Smoothened Agonist (SAG): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in a variety of cancers and developmental disorders. While the canonical, Gli-dependent signaling cascade has been extensively studied, a growing body of evidence highlights the importance of non-canonical Hedgehog signaling pathways. These pathways, which can be either Smoothened (SMO)-independent or SMO-dependent but Gli-independent, are critical for a range of cellular processes and represent novel therapeutic targets.

This technical guide provides an in-depth exploration of non-canonical Hedgehog signaling, with a focus on the use of Smoothened Agonist (SAG), a potent and specific small molecule activator of SMO, as a tool for its investigation. We will delve into the molecular mechanisms of both canonical and non-canonical pathways, present quantitative data on the effects of SAG, and provide detailed experimental protocols for key assays.

Canonical vs. Non-Canonical Hedgehog Signaling

The canonical Hedgehog signaling pathway is initiated by the binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to the twelve-pass transmembrane receptor Patched1 (PTCH1).[1] This binding relieves the inhibitory effect of PTCH1 on the seven-pass transmembrane G protein-coupled receptor (GPCR), Smoothened (SMO).[1] The activation of SMO leads to a signaling cascade that ultimately results in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and regulate the expression of target genes.[1]

Non-canonical Hedgehog signaling, in contrast, encompasses all signaling events that diverge from this classical pathway. These can be broadly categorized into two types:

-

Type I: SMO-Independent, PTCH1-Dependent Signaling: In this pathway, PTCH1 can regulate cellular processes independently of SMO. For example, in the absence of Hh ligands, PTCH1 can induce apoptosis.[2]

-

Type II: SMO-Dependent, Gli-Independent Signaling: This is where SAG becomes a particularly valuable research tool. In this mode of signaling, activated SMO, instead of solely activating the Gli transcription factors, can engage other downstream effectors. These include the activation of heterotrimeric G proteins (specifically the Gi family), leading to rapid cellular responses such as calcium influx, cytoskeletal rearrangements, and metabolic changes.[3]

Smoothened Agonist (SAG) as a Research Tool

SAG is a potent and specific agonist of the Smoothened receptor, with a reported EC50 of approximately 3 nM for the induction of Gli-dependent luciferase expression.[4][5][6][7] It directly binds to SMO, stabilizing an active conformation and initiating downstream signaling.[8] Its ability to bypass the need for Hh ligands and PTCH1 makes it an invaluable tool for dissecting the specific roles of SMO in both canonical and non-canonical signaling.

Quantitative Data on SAG-Mediated Signaling

The following tables summarize the quantitative data available on the effects of SAG in various experimental contexts.

| Canonical Signaling Readout | Cell Line | SAG Concentration | Effect | Reference |

| Gli-Luciferase Reporter Activity | Shh-LIGHT2 cells | EC50 ~3 nM | Induction of luciferase expression | [4][5][6] |

| Gli1 and N-myc mRNA expression | Cerebellar Granule Neuron Precursors (in vivo) | 14.0 and 25.2 µg/g | Significantly increased N-myc levels | [9] |

| Gli1 and Ptch1 mRNA expression | Primary human fibroblasts | 750 nM | Strong upregulation | [10] |

| Non-Canonical Signaling Readout | Cell Line/System | SAG Concentration | Effect | Reference |

| Cell Migration | MDAMB231 cells | 250 nM | Increased cell migration | [4] |